molecular formula C24H19Cl2N3O5 B12021016 4-((2-(2-((3-Chloro-2-methylphenyl)amino)-2-oxoacetyl)hydrazono)methyl)-2-methoxyphenyl 4-chlorobenzoate CAS No. 765911-33-9

4-((2-(2-((3-Chloro-2-methylphenyl)amino)-2-oxoacetyl)hydrazono)methyl)-2-methoxyphenyl 4-chlorobenzoate

Cat. No.: B12021016
CAS No.: 765911-33-9
M. Wt: 500.3 g/mol
InChI Key: WGRLMPGLDDKZGV-UVHMKAGCSA-N
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Description

4-((2-(2-((3-Chloro-2-methylphenyl)amino)-2-oxoacetyl)hydrazono)methyl)-2-methoxyphenyl 4-chlorobenzoate is a complex organic compound that belongs to the class of benzene derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((2-(2-((3-Chloro-2-methylphenyl)amino)-2-oxoacetyl)hydrazono)methyl)-2-methoxyphenyl 4-chlorobenzoate typically involves a multi-step process. The initial step often includes the formation of the hydrazono intermediate through the reaction of 3-chloro-2-methylphenylamine with an appropriate oxoacetyl compound under controlled conditions. This intermediate is then reacted with 2-methoxyphenyl 4-chlorobenzoate in the presence of a suitable catalyst to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, yield, and purity, often incorporating advanced techniques such as continuous flow reactors and automated synthesis systems. Reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

4-((2-(2-((3-Chloro-2-methylphenyl)amino)-2-oxoacetyl)hydrazono)methyl)-2-methoxyphenyl 4-chlorobenzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield amines or other reduced forms.

    Substitution: The chloro and methoxy groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce amines.

Scientific Research Applications

4-((2-(2-((3-Chloro-2-methylphenyl)amino)-2-oxoacetyl)hydrazono)methyl)-2-methoxyphenyl 4-chlorobenzoate has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its therapeutic potential in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-((2-(2-((3-Chloro-2-methylphenyl)amino)-2-oxoacetyl)hydrazono)methyl)-2-methoxyphenyl 4-chlorobenzoate involves its interaction with specific molecular targets and pathways. The compound may inhibit or activate certain enzymes, receptors, or signaling pathways, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and targets involved.

Comparison with Similar Compounds

Similar Compounds

    3-Chloro-2-methylphenylamine: A precursor in the synthesis of the target compound.

    2-Methoxyphenyl 4-chlorobenzoate: Another precursor used in the synthesis.

    4-Chlorobenzoic acid: A related compound with similar structural features.

Uniqueness

4-((2-(2-((3-Chloro-2-methylphenyl)amino)-2-oxoacetyl)hydrazono)methyl)-2-methoxyphenyl 4-chlorobenzoate is unique due to its combination of functional groups, which confer distinct chemical reactivity and potential applications. Its specific structure allows for targeted interactions in biological systems, making it a valuable compound for research and development.

Properties

CAS No.

765911-33-9

Molecular Formula

C24H19Cl2N3O5

Molecular Weight

500.3 g/mol

IUPAC Name

[4-[(E)-[[2-(3-chloro-2-methylanilino)-2-oxoacetyl]hydrazinylidene]methyl]-2-methoxyphenyl] 4-chlorobenzoate

InChI

InChI=1S/C24H19Cl2N3O5/c1-14-18(26)4-3-5-19(14)28-22(30)23(31)29-27-13-15-6-11-20(21(12-15)33-2)34-24(32)16-7-9-17(25)10-8-16/h3-13H,1-2H3,(H,28,30)(H,29,31)/b27-13+

InChI Key

WGRLMPGLDDKZGV-UVHMKAGCSA-N

Isomeric SMILES

CC1=C(C=CC=C1Cl)NC(=O)C(=O)N/N=C/C2=CC(=C(C=C2)OC(=O)C3=CC=C(C=C3)Cl)OC

Canonical SMILES

CC1=C(C=CC=C1Cl)NC(=O)C(=O)NN=CC2=CC(=C(C=C2)OC(=O)C3=CC=C(C=C3)Cl)OC

Origin of Product

United States

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